molecular formula C11H12O2 B1344049 2-Methyl-4-prop-2-enoxybenzaldehyde CAS No. 206122-92-1

2-Methyl-4-prop-2-enoxybenzaldehyde

Cat. No. B1344049
Key on ui cas rn: 206122-92-1
M. Wt: 176.21 g/mol
InChI Key: IUZGWCJJKDSYTN-UHFFFAOYSA-N
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Patent
US05952360

Procedure details

The compound of Step B, 13.54 g (76.9 mmole), 1.72 g (7.69 mmole) palladium acetate, and 12.09 g (46.2 mmole) triphenylphosphine were mixed in a 250 ml flask. Formic acid, 3.2 ml (84.6 mmole), was added and the reaction was swirled. Within 15 seconds, the reaction foamed, exothermed and formed a gum which was dissolved in ethyl acetate, washed once with sodium bicarbonate and once with brine. The organic layer was chromatographed on 350 ml silica, eluting with 20%, then 40% ethyl acetate/hexane. The fractions were combined and the product crystallized from methylene chloride/hexane to give 3.61 g (35%)of product which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.09 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[C:7]([CH3:13])[CH:6]=1)C=C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O)=O>C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:13][C:7]1[CH:6]=[C:5]([OH:4])[CH:12]=[CH:11][C:8]=1[CH:9]=[O:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC(=C(C=O)C=C1)C
Name
Quantity
12.09 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.72 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a gum which
WASH
Type
WASH
Details
washed once with sodium bicarbonate and once with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was chromatographed on 350 ml silica
WASH
Type
WASH
Details
eluting with 20%
CUSTOM
Type
CUSTOM
Details
the product crystallized from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
15 s
Name
Type
product
Smiles
CC1=C(C=O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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